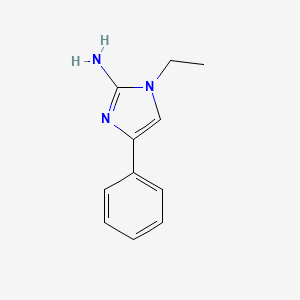

1-Ethyl-4-phenylimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-4-phenylimidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes an ethyl group at the first position and a phenyl group at the fourth position, makes it a compound of interest for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-phenylimidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable aryl halide in the presence of a nickel catalyst. The reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, to facilitate the reaction between aldehydes, benzil, and primary amines. This method offers good yields and can be scaled up for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-4-phenylimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The phenyl and ethyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

1-Ethyl-4-phenylimidazol-2-amine derivatives have shown potential as anticancer agents. Research indicates that compounds with imidazole structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of imidazole exhibited cytotoxic effects against several human cancer cell lines, including colon, breast, and cervical cancers .

Mechanism of Action

The anticancer activity is often linked to the ability of imidazole derivatives to interact with cellular pathways involved in cell proliferation and apoptosis. The presence of the phenyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and enhancing its biological activity .

Neuropharmacology

Neuroprotective Properties

Research has indicated that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to inhibit neuronal nitric oxide synthase (nNOS) suggests its potential in treating conditions characterized by excessive nitric oxide production, such as Alzheimer's disease .

Case Study: Neurodegenerative Disorders

In studies involving animal models, compounds similar to this compound have been shown to reduce neuroinflammation and improve cognitive function, indicating a promising avenue for further research into therapeutic applications for neurodegenerative disorders .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Recent investigations have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

This table summarizes the MIC values for different bacterial strains tested against this compound, demonstrating its potential as a broad-spectrum antimicrobial agent.

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of this compound involves several steps that can be optimized for yield and purity. A notable method includes the one-pot synthesis approach which simplifies the process while maintaining high yields .

Structural Variations

Modifications to the ethyl group or phenyl ring can enhance biological activity or selectivity towards specific targets. Structure-activity relationship (SAR) studies are crucial for developing more potent derivatives with improved pharmacokinetic properties .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-4-phenylimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Methyl-4-phenylimidazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-4-methylimidazol-2-amine: Similar structure but with a methyl group instead of a phenyl group.

4-Phenylimidazole: Lacks the ethyl group at the first position.

Uniqueness: 1-Ethyl-4-phenylimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Actividad Biológica

1-Ethyl-4-phenylimidazol-2-amine is a compound within the imidazole family, which has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C11H14N2

Molecular Weight : 174.25 g/mol

CAS Number : 944110-61-6

Synthesis

The synthesis of this compound typically involves a multi-step process that may include cyclization and amination reactions. The exact synthetic route can vary based on the desired purity and yield. A common method includes the reaction of 1-methylimidazole with phenylacetaldehyde followed by reduction steps to yield the final product.

Antitumor Activity

Several studies have reported the antitumor properties of imidazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

- Case Study 1 : In a study published in Molecules, derivatives of imidazole were tested against HeLa cells, showing that certain compounds induced apoptosis through modulation of apoptotic markers such as Bax and Bcl-2. The selectivity index indicated a higher tolerance in normal cells compared to tumor cells, suggesting potential therapeutic applications with reduced side effects .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Tumor Growth : The compound may inhibit key proteins involved in cancer cell proliferation.

- Induction of Apoptosis : It has been observed to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to programmed cell death in cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that imidazole derivatives possess antibacterial and antifungal activities, making them candidates for further research in treating infections.

Comparative Analysis

The biological activity of this compound can be compared with other compounds in the imidazole class:

| Compound | Antitumor Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | Significant against various cancer lines | Moderate | Apoptosis induction |

| 1-Methylimidazole | Moderate | Strong against certain bacteria | Enzyme inhibition |

| Phenylimidazole derivatives | Variable | Strong antifungal | Cell membrane disruption |

Propiedades

IUPAC Name |

1-ethyl-4-phenylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-14-8-10(13-11(14)12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIRLBUDIVRNCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.